

An In-depth Technical Guide to m-PEG10-azide

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Compound of Interest

Compound Name: *m*-PEG10-azide

Cat. No.: B609230

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG10-azide is a monofunctional, discrete polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation and drug delivery research.^{[1][2]} Its structure features a methoxy-capped ten-unit PEG chain, providing excellent hydrophilicity and biocompatibility, coupled with a terminal azide group for highly specific chemical modifications.^{[2][3]} This guide provides a comprehensive overview of the key properties, synthesis, and applications of **m-PEG10-azide**, tailored for professionals in the field.

The azide functional group is particularly valuable as it allows for participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).^[4] These reactions are known for their high efficiency, selectivity, and biocompatibility, enabling the stable linkage of **m-PEG10-azide** to a wide array of molecules, including peptides, proteins, and small molecule drugs.

Core Properties of m-PEG10-azide

The fundamental physicochemical properties of **m-PEG10-azide** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	References
Molecular Formula	C21H43N3O10	
Molecular Weight	497.59 g/mol	
Appearance	Colorless liquid or white solid	
Purity	>95%	
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	
CAS Number	2112738-12-0	

Synthesis and Experimental Protocols

The synthesis of **m-PEG10-azide** is typically achieved through a two-step process starting from m-PEG10-OH. The following protocols are generalized from established methods for the synthesis of PEG-azides.

Protocol 1: Mesylation of m-PEG10-OH

This initial step activates the terminal hydroxyl group of the PEG chain, making it amenable to nucleophilic substitution.

Materials:

- m-PEG10-OH
- Dichloromethane (CH₂Cl₂), anhydrous
- Triethylamine (Et₃N)
- Methanesulfonyl chloride (MsCl)
- Deionized water
- Brine solution

- Sodium sulfate (Na_2SO_4), anhydrous
- Argon or Nitrogen gas

Procedure:

- Dissolve m-PEG10-OH in anhydrous CH_2Cl_2 under an inert atmosphere (Argon or Nitrogen).
- Add triethylamine (1.3 equivalents) to the solution.
- Cool the reaction mixture to $-10\text{ }^\circ\text{C}$ using an ice-salt bath.
- Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
- Quench the reaction by adding deionized water.
- Extract the aqueous layer with CH_2Cl_2 (3 times).
- Wash the combined organic layers with brine solution.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield m-PEG10-OMs.

Protocol 2: Azidation of m-PEG10-OMs

The activated mesylate is then displaced by an azide ion to yield the final product.

Materials:

- m-PEG10-OMs
- Ethanol
- Sodium azide (NaN_3)

- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- Dissolve the m-PEG10-OMs from the previous step in ethanol.
- Add sodium azide (1.5 equivalents) to the solution.
- Reflux the mixture for 12 hours.
- After cooling to room temperature, concentrate the solution using a rotary evaporator.
- Dissolve the residue in CH_2Cl_2 .
- Dry the organic solution over anhydrous Na_2SO_4 , filter, and concentrate to obtain **m-PEG10-azide** as a viscous liquid.

Applications in Research and Drug Development

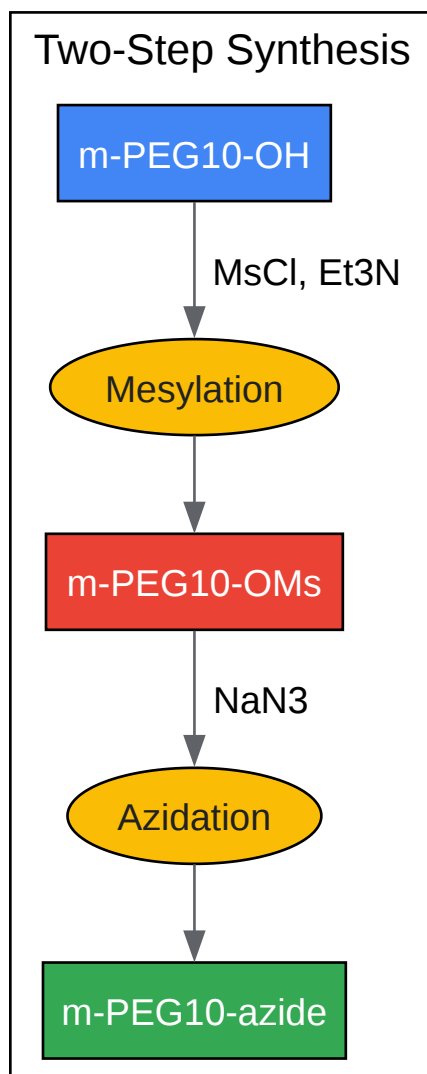
The unique properties of **m-PEG10-azide** make it a versatile tool in several key areas:

- **Bioconjugation and "Click Chemistry":** The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC reactions. This is widely used for labeling proteins, peptides, and other biomolecules.
- **Drug Delivery:** As a hydrophilic linker, **m-PEG10-azide** can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents.
- **PROTACs:** It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
- **Surface Modification:** The PEG chain can be used to modify surfaces, rendering them more biocompatible and reducing non-specific protein adsorption.

Visualizing Workflows with m-PEG10-azide

The following diagrams, generated using Graphviz, illustrate the key processes involving **m-PEG10-azide**.

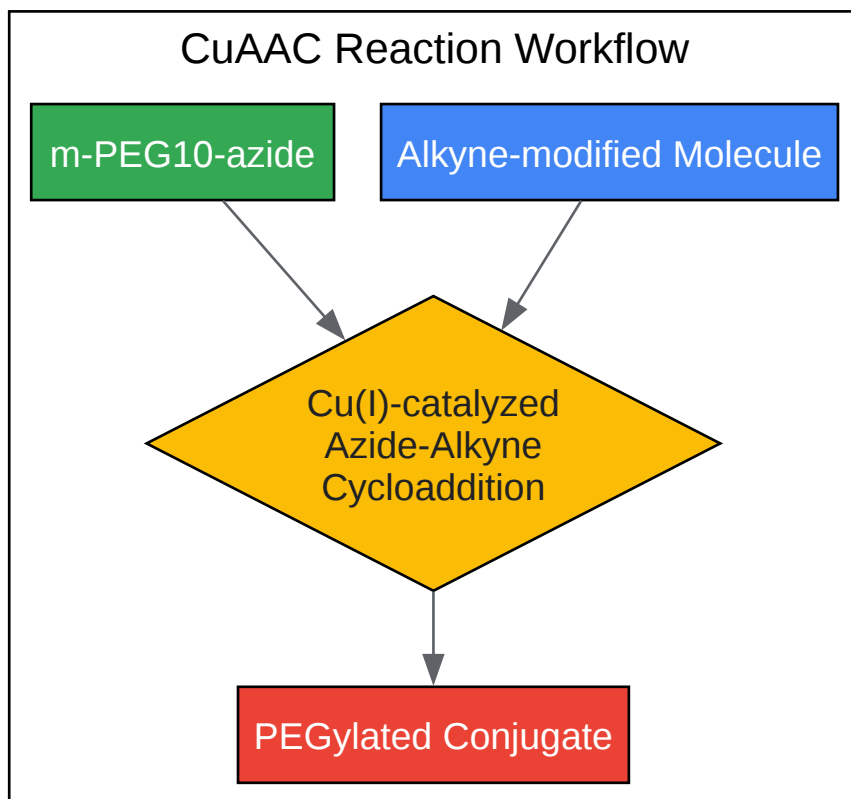
Synthesis of m-PEG10-azide



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Caption: A diagram illustrating the two-step synthesis of **m-PEG10-azide** from m-PEG10-OH.

Bioconjugation via Click Chemistry



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Caption: Workflow of a typical bioconjugation reaction using **m-PEG10-azide** and an alkyne-modified molecule.

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